D2 Receptor Binding Affinity (Ki) Versus Haloperidol and Chlorpromazine
Fluphenazine demonstrates a sub-nanomolar binding affinity for the dopamine D2 receptor (Ki = 0.55–0.63 nM) [1][2], which is approximately 10-fold higher than that of haloperidol (Ki = ~5 nM) [3] and over 100-fold higher than that of chlorpromazine (Ki = ~60 nM) [4]. This high D2 affinity underlies its classification as a high-potency antipsychotic and directly correlates with its clinical potency relative to other FGAs.
| Evidence Dimension | D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.55–0.63 nM |
| Comparator Or Baseline | Haloperidol: ~5 nM; Chlorpromazine: ~60 nM |
| Quantified Difference | Fluphenazine has approximately 10x higher D2 affinity than haloperidol and over 100x higher than chlorpromazine. |
| Conditions | Radioligand binding assays using recombinant human D2 receptors in vitro. |
Why This Matters
Higher D2 affinity correlates with lower clinical dose requirements and influences side effect profiles, directly impacting formulation and dosing strategies for research or therapeutic applications.
- [1] Fluphenazine-N-2-chloroethane (hydrochloride). Anjiechem. Technical Datasheet. View Source
- [2] Fluphenazine (hydrochloride). Bertin Bioreagent. Technical Datasheet. View Source
- [3] Richelson E. Pharmacology of antidepressants. Mayo Clinic Proceedings, 2001, 76(5), 511-527. View Source
- [4] Meltzer HY, Matsubara S, Lee JC. Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 1989, 251(1), 238-246. View Source
